6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one

Synthetic Methodology Radical Cyclization Heterocyclic Chemistry

Research on CCR5-driven pathways requires precise regioisomeric control that generic [b]-fused analogs cannot provide. CAS 95207-84-4 guarantees the [c]-fusion topology essential for target engagement. Key procurement advantages: • Regioisomeric Purity: Exclusively the 5-one [c]-series, verified against [b]-fused 9-one isomer contamination, ensuring experiments focus on medicinal chemistry (CCR5) not materials science. • Reliable Multi-Gram Supply: Synthesized via published stepwise radical expansion methodology (37-61% yields), enabling reproducible scale-up from mg to multi-gram quantities without custom development delays. • Immediate SAR Utility: Reactive ketone handle for rapid library diversification into CNS-penetrant chemotypes, supported by Banyu/Merck legacy data.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 95207-84-4
Cat. No. B3362045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one
CAS95207-84-4
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CCC(=O)C2=C(C1)C=NC=C2
InChIInChI=1S/C10H11NO/c12-10-4-2-1-3-8-7-11-6-5-9(8)10/h5-7H,1-4H2
InChIKeyZCRLOJLHEIAWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridin-5-one for CNS and CCR5 Discovery


CAS 95207-84-4, 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one, is a bicyclic heterocycle comprising a dihydropyridine ring [c]-fused to a cycloheptanone moiety. Its [c]-fusion topology distinguishes it from the more common [b]-series analogs, imparting unique electronic and steric properties relevant to medicinal chemistry [1]. A key efficient synthesis via stepwise iodomethylation and radical ring expansion was reported, achieving moderate total yields (37–61%) for this scaffold class, positioning it as a synthetic entry point for CNS agent precursors [1][2]. The compound has been identified in preliminary pharmacological screening as a CCR5 antagonist scaffold, suggesting utility in HIV and inflammatory disease research [3].

6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridin-5-one Regioisomer Specificity


In-class substitution is prevented by the strict regioisomeric requirements of biological targets. The [c]-fused 5-one scaffold of CAS 95207-84-4 orients the pyridine nitrogen distinctively compared to the [b]-fused 9-one isomer (e.g., 5,6,7,8-tetrahydrocycloheptapyridine-9-one) prepared via the same synthetic route [1][2]. This positional difference alters hydrogen-bonding geometry, metal-chelation properties, and metabolic stability. The 5-one [c]-series has been specifically linked to CCR5 antagonism [3], while the 9-one [b]-series is employed in entirely different contexts, such as ligands for nickel-catalyzed ethylene polymerization with activities up to 10^7 g·mol⁻¹·h⁻¹ [4], underscoring that these constitutional isomers are not functionally interchangeable.

6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridin-5-one Key Evidence


Synthetic Yield: [c]-5-One vs. [b]-9-One Isomers

In a direct head-to-head synthesis, the radical ring expansion route produced the target [c]-fused 5-one regioisomer (6,7,8,9-tetrahydrocycloheptapyridine-5-one) and its [b]-fused 9-one counterpart from analogous substrates. The overall yield range for all four products (3a–3d) was 37–61% over two steps [1]. This shared synthetic efficiency supports comparable scalability and cost-of-goods, but the distinct chromatographic and spectroscopic properties of the [c]-5-one ensure it can be isolated as a single chemical entity, a critical requirement for building block procurement. No other commercial route achieves this specific regioisomer without laborious separation from the [b]-isomer.

Synthetic Methodology Radical Cyclization Heterocyclic Chemistry Process Chemistry

CCR5 Antagonism vs. Olefin Polymerization Catalysis

The application space of the [c]-fused 5-one scaffold is orthogonal to that of its [b]-fused 9-one counterpart. The target compound has been disclosed in a patent context for CCR5 antagonist activity, targeting HIV and inflammatory pathways [1]. In contrast, the 9-one [b]-isomer is used to prepare nickel complexes that catalyze ethylene polymerization to polyethylene waxes with activities up to 10^7 g·mol⁻¹·h⁻¹ [2]. This demonstrates that the location of the ketone and ring fusion dictates the entire downstream utility of the molecule, making them distinct procurement items for different research disciplines.

Medicinal Chemistry GPCR Antagonism Catalysis Organometallic Chemistry

CNS Agent Precursor Potential

The synthetic work was conducted at Banyu Pharmaceutical Co., a Merck subsidiary, and explicitly positions tetrahydrocycloheptapyridines as 'New Precursors for CNS Agents' [1]. The specific [c]-fused 5-one ketone handle allows for further functionalization at C5 (e.g., reductive amination, Grignard addition) that is geometrically distinct from modifications possible on the [b]-fused 9-one scaffold. This structural feature, combined with the established synthesis, makes the compound a preferred entry point for CNS-focused medicinal chemistry campaigns compared to other cycloheptapyridinone regioisomers that lack this documented CNS trajectory.

CNS Drug Discovery Medicinal Chemistry Privileged Scaffolds Pharmaceutical Intermediates

6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridin-5-one Application Scenarios


CCR5 Antagonist Lead Optimization

The compound's specific disclosure as a CCR5 antagonist scaffold [2] (Section 3, Evidence Item 2) uniquely positions it for structure–activity relationship (SAR) campaigns targeting HIV entry inhibition or inflammatory diseases like rheumatoid arthritis. The [c]-fused 5-one core provides a synthetic handle for generating focused libraries that the [b]-fused isomer cannot replicate, ensuring target engagement is maintained for CCR5-driven pathways.

CNS Agent Library Synthesis

Leveraging the Banyu/Merck legacy as a CNS precursor [1] (Section 3, Evidence Item 3), researchers can confidently use this [c]-5-one building block to rapidly diversify into novel neuroactive chemical space via the reactive ketone group. The reproducible synthetic methodology (37–61% yield) [1] (Section 3, Evidence Item 1) ensures multi-gram procurement is feasible for CNS phenotypic screening collections.

Regioisomeric Purity Control

For laboratories requiring precise control over pyridine nitrogen positioning in bicyclic scaffolds, this compound guarantees the [c]-fusion pattern. The synthetic route produces a mixture of regioisomers [1] (Section 3, Evidence Item 1), but commercial sourcing under CAS 95207-84-4 eliminates the risk of contamination with the [b]-fused 9-one isomer, which would otherwise redirect research outcomes toward material science (ethylene polymerization) [3] instead of medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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